2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one
Description
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and a butanone moiety
Properties
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-4-6-9(13)8-15-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFJNFDWQXAUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one typically involves the reaction of 2-(methoxymethyl)piperidine with a chlorinated butanone derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include chlorinating agents and solvents that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
- 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one is unique due to its specific substitution pattern on the piperidine ring and the presence of the butanone moiety. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
Chemical Structure and Properties
2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by its unique structural features, including a chloro group and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 233.73 g/mol. The methoxymethyl substituent enhances its solubility and potential reactivity, making it an interesting candidate for various biological activities.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realm of medicinal chemistry. Specifically, derivatives of piperidine have been noted for their effectiveness against various microorganisms and in models of convulsions, suggesting that this compound may possess similar therapeutic potentials.
Key Biological Activities:
- Antimicrobial Activity: Piperidine derivatives have shown varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Anticonvulsant Properties: Compounds with similar structures have been evaluated for their anticonvulsant effects, indicating potential applications in treating seizure disorders.
- Neurotransmitter Interaction: Preliminary studies suggest that compounds like this may interact with neurotransmitter systems, influencing pathways related to mood regulation and seizure activity .
While specific mechanisms of action for this compound are not extensively documented, its structural characteristics imply potential involvement in nucleophilic aromatic substitution reactions. This reactivity is crucial for modifying aromatic compounds, which can lead to the synthesis of new pharmaceuticals .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Methoxymethylpiperidine | Piperidine ring with methoxy group | Analgesic properties | Lacks chloro substituent |
| 4-Chlorobutanamide | Chlorine on butanamide | Antidepressant activity | Simpler structure |
| 3-(Methoxymethyl)piperidine | Similar piperidine structure | Potentially psychoactive | No chloro group; different carbon chain length |
The presence of both a chloro group and a methoxymethyl substituent in this compound contributes to its unique reactivity profile and potential biological activities compared to these similar compounds.
Antimicrobial Studies
A study investigating the antibacterial properties of synthesized piperidine derivatives demonstrated moderate to strong activity against specific bacterial strains. The findings suggest that structural modifications, such as those found in this compound, could enhance antimicrobial efficacy .
Neuropharmacological Research
Research on piperidine derivatives has highlighted their role in modulating neurotransmitter systems, particularly in the context of mood disorders and seizure management. The interaction of similar compounds with neurotransmitter receptors suggests that this compound may also exhibit psychoactive properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
